
cis-1-Propylmethyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-1-Propylmethyl ether: is an organic compound with the molecular formula C4H8O . It belongs to the class of ethers, which are characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is specifically a type of aliphatic ether, meaning it does not contain any aromatic rings. Ethers are generally known for their relatively low reactivity and are often used as solvents in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: This is one of the most common methods for preparing ethers. It involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction.
Acid-Catalyzed Dehydration of Alcohols: This method involves the reaction of alcohols in the presence of a strong acid like sulfuric acid.
Industrial Production Methods: Industrial production of ethers like cis-1-Propylmethyl ether often involves continuous processes using catalysts to improve yield and efficiency. The Williamson Ether Synthesis is commonly scaled up for industrial purposes due to its reliability and simplicity .
Chemical Reactions Analysis
Types of Reactions:
Acidic Cleavage: Ethers can undergo cleavage in the presence of strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr).
Common Reagents and Conditions:
Acidic Cleavage: HI or HBr in aqueous solution.
Oxidation: Requires strong oxidizing agents and specific conditions to form peroxides.
Major Products:
Acidic Cleavage: Alcohol and alkyl halide.
Oxidation: Peroxides.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Drug Delivery: Ethers are often used in the formulation of drug delivery systems due to their ability to dissolve both hydrophilic and hydrophobic drugs.
Industry:
Mechanism of Action
The primary mechanism of action for cis-1-Propylmethyl ether involves its role as a solvent. It can dissolve various compounds, facilitating their interaction and reaction. In the case of acidic cleavage, the ether oxygen is protonated to form a good leaving group, which is then eliminated through an S_N2 or S_N1 mechanism, depending on the substituents attached to the ether .
Comparison with Similar Compounds
Diethyl Ether: Another common ether with similar solvent properties but a different molecular structure.
Dimethyl Ether: A simpler ether with two methyl groups attached to the oxygen atom.
Ethyl Methyl Ether: Similar in structure but with different alkyl groups attached to the oxygen.
Uniqueness: cis-1-Propylmethyl ether is unique due to its specific molecular structure, which can influence its physical properties and reactivity compared to other ethers. Its cis configuration can also affect its interactions with other molecules, making it distinct in certain applications .
Properties
CAS No. |
4188-68-5 |
|---|---|
Molecular Formula |
C4H8O |
Molecular Weight |
72.11 g/mol |
IUPAC Name |
(Z)-1-methoxyprop-1-ene |
InChI |
InChI=1S/C4H8O/c1-3-4-5-2/h3-4H,1-2H3/b4-3- |
InChI Key |
QHMVQKOXILNZQR-ARJAWSKDSA-N |
Isomeric SMILES |
C/C=C\OC |
Canonical SMILES |
CC=COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


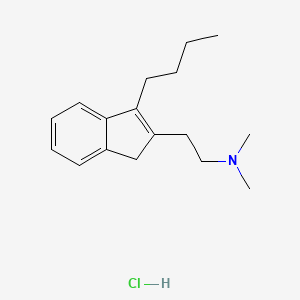
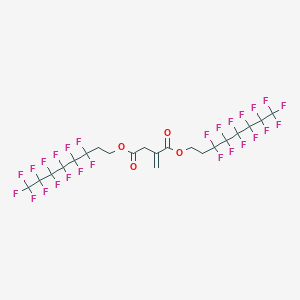

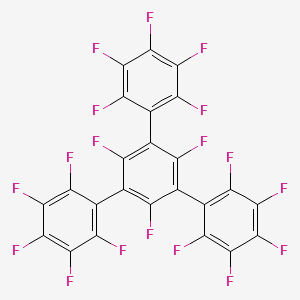
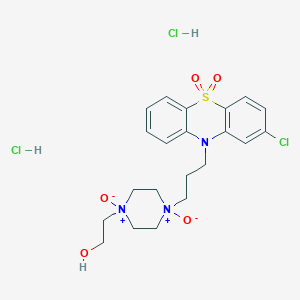
![Bis(2-hydroxyethyl)ammonium bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl] phosphate](/img/structure/B13421801.png)
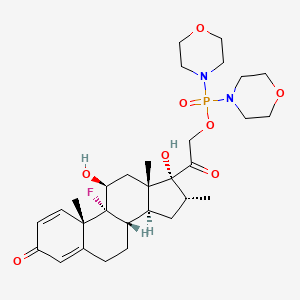
![8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one](/img/structure/B13421810.png)
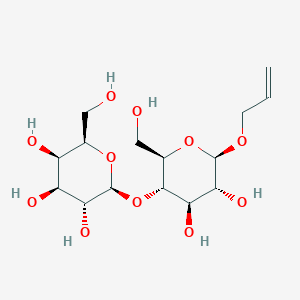
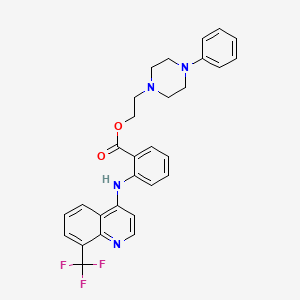
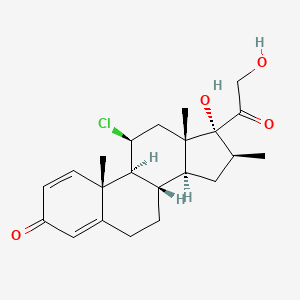
![(2S,3S,4S,5S)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13421823.png)

![6,7-dihydroxy-14-methoxy-13-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B13421830.png)
